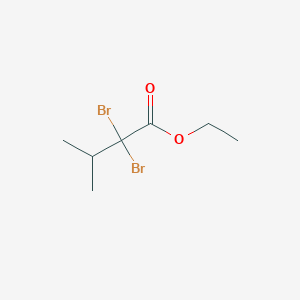
Butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester is an organic compound with the molecular formula C7H12Br2O2 It is a derivative of butanoic acid, where the hydrogen atoms at the 2 and 3 positions are replaced by bromine atoms, and the carboxylic acid group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester typically involves the bromination of 3-methylbutanoic acid followed by esterification with ethanol. The bromination reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The esterification step is typically catalyzed by sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to the corresponding butanoic acid derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Substitution: Formation of 2,2-dihydroxy-3-methylbutanoic acid or 2,2-diamino-3-methylbutanoic acid.
Reduction: Formation of 3-methylbutanoic acid.
Hydrolysis: Formation of 2,2-dibromo-3-methylbutanoic acid and ethanol.
Scientific Research Applications
Butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester has several applications in scientific research:
Biology: Studied for its potential antimicrobial properties due to the presence of bromine atoms.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced biological activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester involves the interaction of its bromine atoms with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of enzymatic activity and disruption of cellular processes. The ester group can also undergo hydrolysis, releasing butanoic acid derivatives that may further interact with cellular targets.
Comparison with Similar Compounds
Butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester can be compared with other similar compounds such as:
Butanoic acid, 2,3-dibromo-, ethyl ester: Similar in structure but with bromine atoms at different positions, leading to different reactivity and applications.
Butanoic acid, 2-methyl-, ethyl ester: Lacks bromine atoms, resulting in different chemical properties and uses.
Butanoic acid, 3-methyl-, ethyl ester: Similar ester group but different substitution pattern on the carbon chain.
Properties
CAS No. |
404392-16-1 |
|---|---|
Molecular Formula |
C7H12Br2O2 |
Molecular Weight |
287.98 g/mol |
IUPAC Name |
ethyl 2,2-dibromo-3-methylbutanoate |
InChI |
InChI=1S/C7H12Br2O2/c1-4-11-6(10)7(8,9)5(2)3/h5H,4H2,1-3H3 |
InChI Key |
PNEWKVGPQWYFPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14237106.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14237113.png)
![4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14237114.png)
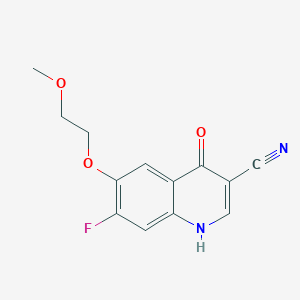
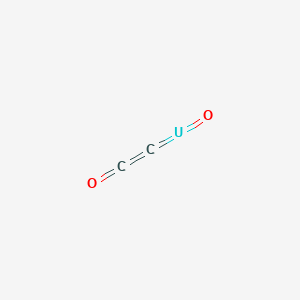
![4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene](/img/structure/B14237132.png)
![N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide](/img/structure/B14237133.png)

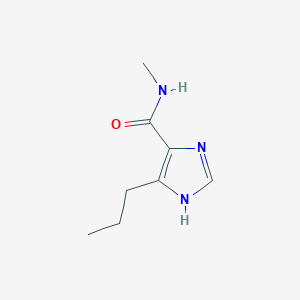
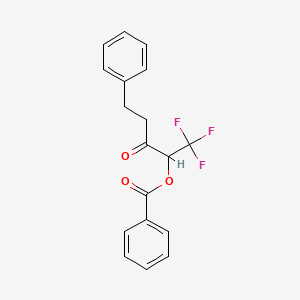
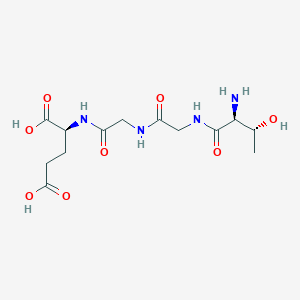
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14237163.png)
![9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-](/img/structure/B14237166.png)
![(1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14237172.png)
